

The Evolutionary Odyssey of Trichodiene Synthase: A Technical Guide

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An In-depth Examination of the Origins, Diversification, and Functional Landscape of a Key Fungal Enzyme

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichodiene synthase (Tri5), the enzyme catalyzing the first committed step in the biosynthesis of trichothecene mycotoxins, presents a fascinating case study in fungal molecular evolution. This technical guide provides a comprehensive overview of the evolutionary origins of tri5 genes, delving into their phylogenetic distribution, the architecture of their associated gene clusters, and the compelling evidence for horizontal gene transfer (HGT) from prokaryotic ancestors. We present detailed experimental protocols for the functional characterization of **trichodiene** synthase, including phylogenetic analysis, heterologous expression, and gene knockout techniques. Quantitative data on enzyme kinetics and metabolite production are summarized for comparative analysis. Furthermore, we visualize the intricate regulatory networks governing tri5 expression and the biochemical cascade of trichothecene production using the DOT language for clear, reproducible pathway diagrams. This guide is intended to be a valuable resource for researchers in mycology, evolutionary biology, and natural product chemistry, as well as for professionals in the pharmaceutical and agricultural sectors seeking to understand and manipulate this crucial biosynthetic pathway.

Introduction: Trichodiene Synthase at the Crossroads of Fungal Metabolism and Evolution

Trichothecenes are a large family of sesquiterpenoid secondary metabolites produced by various fungal genera, most notably *Fusarium*, *Trichoderma*, *Myrothecium*, and *Stachybotrys*. [1][2] These compounds exhibit a wide range of biological activities, including potent mycotoxicity, phytotoxicity, and antimicrobial properties.[1] The biosynthesis of all trichothecenes begins with the cyclization of the primary metabolite farnesyl pyrophosphate (FPP) into the volatile hydrocarbon **trichodiene**. [3][4] This reaction is catalyzed by the enzyme **trichodiene** synthase, encoded by the *tri5* gene.[3]

The evolutionary history of *tri5* is complex and intriguing. While it is a key component of the trichothecene biosynthetic (*tri*) gene cluster in many fungi, its genomic location and evolutionary trajectory show significant variation. In some species, such as many fusaria, *tri5* is an integral part of the core *tri* cluster.[1][3] However, in genera like *Trichoderma*, *tri5* is often found outside the main cluster, suggesting a different evolutionary path.[1][5] Phylogenetic analyses have revealed that fungal **trichodiene** synthases belong to a larger, fungi-specific family of **trichodiene** synthase-like sesquiterpene synthases (TDTs). [6][7] The prevailing hypothesis for the origin of these fungal genes is an ancient horizontal gene transfer (HGT) event from a prokaryotic donor.[8] This guide will explore the evidence supporting this hypothesis and provide the technical details necessary to investigate the evolution and function of this important enzyme family.

Phylogenetic Analysis and the Fungal-Specific TDTs Family

Phylogenetic analysis is a cornerstone for understanding the evolutionary relationships of genes and proteins. For **trichodiene** synthase, these analyses have revealed that fungal *Tri5* proteins form a distinct clade within the broader family of terpene cyclases.[9] Recent studies have further refined this, identifying a fungi-specific family known as **trichodiene** synthase-like sesquiterpene synthases (TDTs).[6][7]

The Trichodiene Synthase-Like Sesquiterpene Synthase (TDTs) Family

Phylogenetic analysis of a large number of fungal sesquiterpene synthases (STSs) has led to their classification into two major families: the terpene synthase-like sesquiterpene synthases (TPTs) and the **trichodiene** synthase-like sesquiterpene synthases (TDTs).[7][10] These families are distinguished by their conserved protein domains and the cyclization pathways they catalyze.[7] TDTs, which include the canonical **trichodiene** synthases, are characterized by a specific **trichodiene** synthase domain (PF06330) and typically catalyze the cyclization of FPP via a bisabolene carbocation intermediate.[11]

Experimental Protocol: Phylogenetic Analysis of Trichodiene Synthase

This protocol outlines the steps for constructing a phylogenetic tree of **trichodiene** synthase protein sequences using the MEGA (Molecular Evolutionary Genetics Analysis) software.[12][13]

1. Sequence Retrieval and Alignment:

- Obtain amino acid sequences of **trichodiene** synthase and related terpene cyclases from public databases such as NCBI GenBank and UniProt. Include sequences from various fungal species and representative bacterial terpene cyclases to test the HGT hypothesis.
- Import the sequences in FASTA format into MEGA11.[14]
- Align the sequences using the MUSCLE algorithm integrated into MEGA.[12][14] It is crucial to align protein sequences for coding genes to account for the degeneracy of the genetic code.

2. Phylogenetic Tree Construction (Maximum Likelihood):

- Open the aligned sequence file in MEGA.
- From the "Phylogeny" menu, select "Construct/Test Maximum Likelihood Tree".[12]
- Substitution Model Selection: Before constructing the tree, it is important to determine the best-fit model of protein evolution. In MEGA, go to the "Models" menu and select "Find Best DNA/Protein Models (ML)". This will analyze the data and suggest the model with the lowest Bayesian Information Criterion (BIC) score. For many terpene cyclases, the LG+G+I model (Le and Gascuel model with gamma distribution and invariable sites) is appropriate.[15]
- Tree Inference: In the Maximum Likelihood analysis window, select the chosen substitution model.

- Test of Phylogeny: Select "Bootstrap method" and set the number of bootstrap replications to 1000 for robust statistical support of the tree topology.[\[15\]](#)[\[16\]](#)
- Click "Compute" to start the analysis.

3. Tree Visualization and Interpretation:

- The resulting phylogenetic tree will be displayed. Bootstrap values will be shown at the nodes. Values above 70% are generally considered to indicate good support for a particular branching pattern.
- The tree can be customized for publication by adjusting branch lengths, labels, and overall layout using the tools in the MEGA Tree Explorer.

Genomic Organization: The tri Gene Cluster

In many fungi, the genes for secondary metabolite biosynthesis are organized into biosynthetic gene clusters (BGCs). This arrangement is thought to facilitate the co-regulation of pathway genes and their transfer between species.[\[1\]](#) The genes for trichothecene biosynthesis (tri genes) are a classic example of such a cluster.

The composition and organization of the tri cluster can vary significantly between fungal genera. In *Fusarium*, the core tri cluster typically contains 10-12 genes, including tri5.[\[1\]](#)[\[3\]](#) In contrast, in *Trichoderma* species that produce trichothecenes, such as *T. arundinaceum* and *T. brevicompactum*, the tri5 gene is located outside the main tri cluster, in a genomic region that does not contain other known tri genes.[\[5\]](#)[\[17\]](#) This distinct genomic arrangement points to a different evolutionary history of the tri cluster in *Trichoderma* compared to *Fusarium*.

Horizontal Gene Transfer: A Prokaryotic Origin?

The sporadic distribution of the tri5 gene and the tri cluster among fungi, along with phylogenetic evidence, strongly suggests that horizontal gene transfer (HGT) has played a key role in their evolution.[\[18\]](#)[\[19\]](#)[\[20\]](#) HGT is the movement of genetic material between organisms other than by vertical descent from parent to offspring.[\[18\]](#) While common in prokaryotes, HGT is now recognized as an important evolutionary force in eukaryotes as well, particularly in fungi.[\[19\]](#)[\[21\]](#)

The leading hypothesis for the origin of the fungal tri5 gene is an ancient HGT event from a bacterium.[\[8\]](#) This is supported by phylogenetic analyses that place fungal **trichodiene**

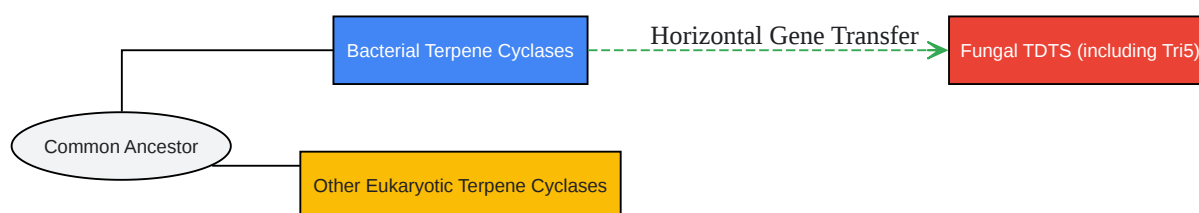
synthases and related TDTs in a clade that is evolutionarily distinct from other eukaryotic terpene cyclases but more closely related to bacterial terpene cyclases.[8][20][22]

Evidence for Horizontal Gene Transfer

Several lines of evidence support the HGT hypothesis for the origin of tri5:

- **Phylogenetic Incongruence:** Phylogenetic trees of terpene cyclases show that fungal Tri5 sequences often group with or are nested within bacterial sequences, rather than with other eukaryotic terpene cyclases. This incongruence with the species phylogeny is a hallmark of HGT.[17][22]
- **Genomic Context Analysis:** The GC content and codon usage patterns of horizontally transferred genes can sometimes differ from the recipient genome, reflecting the genomic characteristics of the donor organism. Analysis of the GC content at the third codon position (GC3) and the effective number of codons (ENC) can provide clues about the evolutionary history of a gene.[23][24][25][26][27] A tri5 gene acquired via HGT from a bacterium might initially retain a GC content and codon usage bias more similar to the donor genome.

Below is a DOT script for a conceptual phylogenetic tree illustrating the HGT of a tri5 gene.



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Conceptual phylogenetic tree showing the proposed horizontal gene transfer of Tri5.

Functional Characterization of Trichodiene Synthase

The functional characterization of **trichodiene** synthase is essential for understanding its catalytic mechanism and its role in trichothecene biosynthesis. This typically involves heterologous expression of the tri5 gene in a suitable host, purification of the enzyme, and in vitro enzyme assays.

Quantitative Data

The following tables summarize key quantitative data related to **trichodiene** synthase and its products.

Table 1: Enzyme Kinetic Parameters of **Trichodiene** Synthase

Enzyme Source	k _{cat} (s ⁻¹)	K _m (μM)	Catalytic Efficiency (k _{cat} /K _m) (M ⁻¹ s ⁻¹)	Reference
Fusarium sporotrichioides (Wild-Type)	0.09	N/A	N/A	[16] [28]
Fusarium sporotrichioides (Single-Turnover)	3.5 - 3.8	N/A	N/A	[16] [28]
Fusarium sporotrichioides (R304K mutant)	~0.00045	>25-fold increase	~1/5000 of wild-type	[8] [29]

Table 2: **Trichodiene** Production in Fungal Cultures

Fungal Strain	Culture Conditions	Trichodiene Yield	Reference
Trichoderma harzianum E20-tri5.7	8-day-old YEPD broth	38 ± 1.3 µg/mL	[30]
Trichoderma harzianum E20-tri5.7	Headspace of PDA plate (24h)	2,455 µg	[30]
Trichoderma harzianum E20-tri5.7	Headspace of PDA plate (72h)	3,258 µg	[30]
Escherichia coli expressing F. sporotrichioidetri5	4.5 h induced culture	60 µg/L	[14]

Table 3: Sequence Identity of **Trichodiene** Synthase (Tri5) Homologs

Species 1	Species 2	Percent Identity
Fusarium sporotrichioides	Fusarium graminearum	>90%
Fusarium sporotrichioides	Trichoderma arundinaceum	~60-70%
Fusarium sporotrichioides	Myrothecium roridum	~50-60%
Fusarium sporotrichioides	Bacterial Terpene Cyclase (e.g., from Streptomyces)	~20-30%

(Note: The values in Table 3 are approximate and can vary depending on the specific sequences and alignment parameters used. This table is for illustrative purposes.)

Experimental Protocol: Heterologous Expression in *Aspergillus oryzae*

Aspergillus oryzae is a widely used host for the heterologous expression of fungal secondary metabolite gene clusters.[31][32] The following protocol is a general guide for the expression of a tri5 gene in *A. oryzae* NSAR1.[2][33]

1. Vector Construction:

- Amplify the full-length coding sequence of the *tri5* gene from the donor fungus using PCR with primers that add appropriate restriction sites.
- Clone the PCR product into a suitable *Aspergillus* expression vector, such as one from the pTYGS series, under the control of a strong constitutive promoter (e.g., *amyB*).[\[33\]](#)
- The vector should also contain a selectable marker, such as the *adeA* gene for adenine prototrophy.

2. *Aspergillus oryzae* Protoplast Preparation and Transformation:

- Inoculate *A. oryzae* NSAR1 spores into DPY medium and incubate with shaking to obtain mycelia.[\[2\]](#)[\[9\]](#)[\[21\]](#)
- Harvest the mycelia and wash with an osmotic stabilizer (e.g., 0.6 M KCl).
- Digest the fungal cell walls using a lytic enzyme cocktail (e.g., Yatalase, snailase) in an osmotic stabilizer to generate protoplasts.[\[5\]](#)[\[9\]](#)
- Carefully wash the protoplasts with the osmotic stabilizer.
- Mix the protoplasts with the expression vector DNA and PEG (polyethylene glycol) solution to induce DNA uptake.[\[7\]](#)[\[21\]](#)
- Plate the transformation mixture on selective regeneration medium (e.g., Czapek-Dox minimal medium without adenine) containing an osmotic stabilizer.
- Incubate the plates until transformant colonies appear.

3. Screening and Analysis:

- Confirm the integration of the *tri5* gene in the transformants by PCR.
- Cultivate the positive transformants in a suitable production medium.
- Extract the volatile compounds from the culture headspace or the culture broth with an organic solvent (e.g., ethyl acetate).
- Analyze the extracts for the presence of **trichodiene** by GC-MS.

Experimental Protocol: GC-MS Analysis of Trichodiene

Gas chromatography-mass spectrometry (GC-MS) is the standard method for the detection and quantification of **trichodiene**.[\[15\]](#)[\[22\]](#)[\[30\]](#)[\[34\]](#)

- **Sample Preparation:** Extract volatile compounds from fungal cultures using solid-phase microextraction (SPME) for headspace analysis or liquid-liquid extraction with a nonpolar solvent like pentane or ethyl acetate for broth cultures.

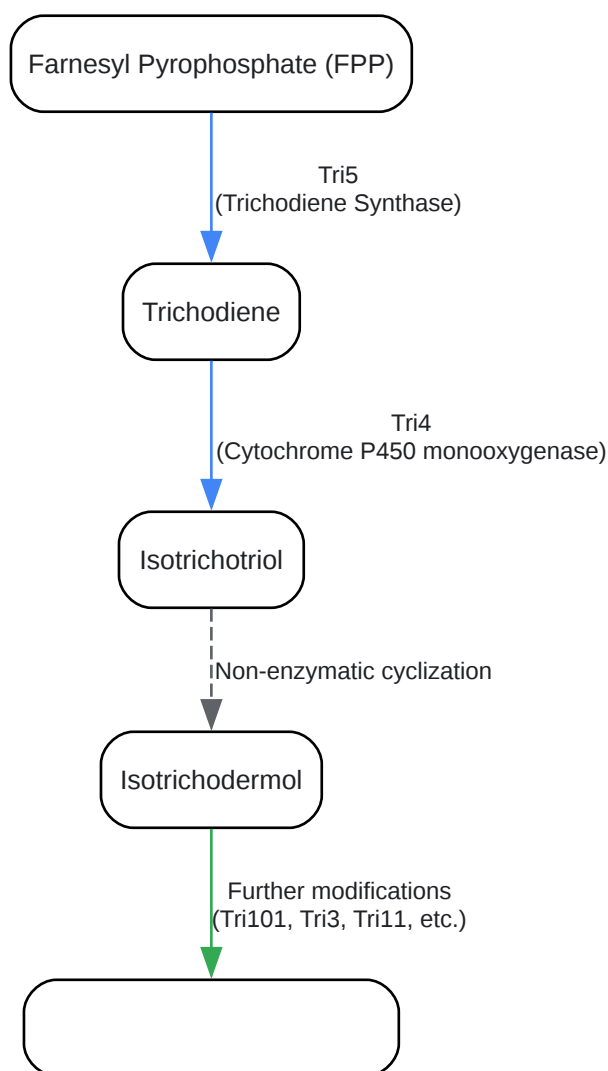
- GC-MS Parameters:
 - Column: A nonpolar capillary column, such as a Restek Rtx-5MS (30m x 0.25mm, 0.25 μ m film), is suitable.[22]
 - Injector: Operate in splitless mode at a temperature of 250-260°C.[2][22]
 - Oven Temperature Program: A typical program starts at a low temperature (e.g., 60°C), ramps up to a mid-range temperature (e.g., 180°C) at a moderate rate (e.g., 5°C/min), and then ramps up to a final temperature (e.g., 270°C) at a faster rate (e.g., 30°C/min).[2]
 - Carrier Gas: Helium at a constant flow rate of approximately 1.0-1.4 mL/min.[2][22]
 - MS Detector: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-250.[2]
- Identification: Identify **trichodiene** by comparing its retention time and mass spectrum to an authentic standard. The mass spectrum of **trichodiene** is characterized by a molecular ion at m/z 204 and characteristic fragment ions.

Trichothecene Biosynthesis and its Regulation

The production of **trichodiene** by Tri5 is the first step in a complex biosynthetic pathway leading to a diverse array of trichothecene mycotoxins. The subsequent steps involve a series of oxygenations, isomerizations, and acylations catalyzed by other enzymes encoded by the tri gene cluster.[3][35]

The Trichothecene Biosynthetic Pathway

The core pathway from FPP to the first stable trichothecene intermediate, isotrichodermol, is conserved among trichothecene-producing fungi. The following DOT script visualizes this initial part of the pathway.



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The initial steps of the trichothecene biosynthetic pathway.

Regulation of tri5 Expression in Fusarium

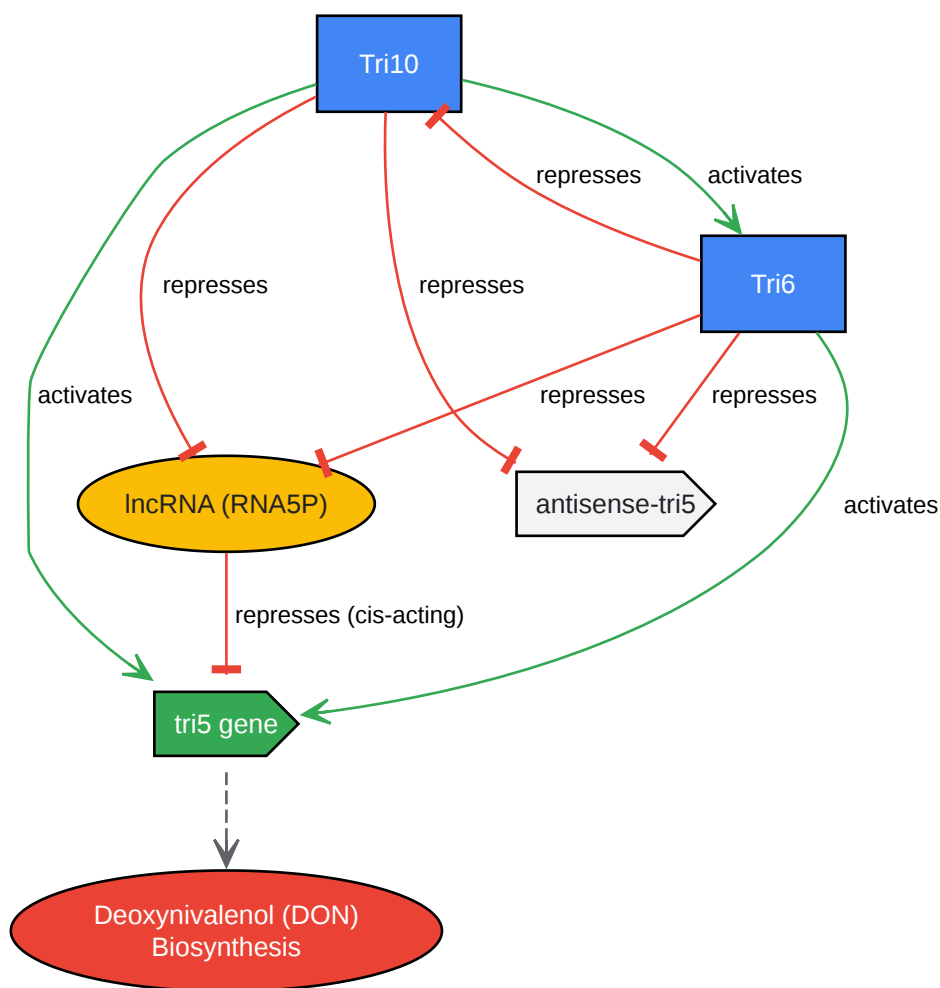
The expression of the tri genes, including tri5, is tightly regulated in response to various environmental and nutritional cues.[35][36][37][38] In *Fusarium graminearum*, a complex regulatory network controls trichothecene biosynthesis.

Key players in this network include:

- Tri6: A pathway-specific zinc finger transcription factor that is essential for the expression of most tri genes.[35][37]

- Tri10: A regulatory protein that acts as a master regulator, controlling the expression of tri6 and many other genes.[36][37]
- RNA5P: A long non-coding RNA transcribed from the tri5 promoter region that has a cis-acting inhibitory effect on tri5 expression.[36][37]

The following DOT script illustrates the regulatory relationships between these factors.



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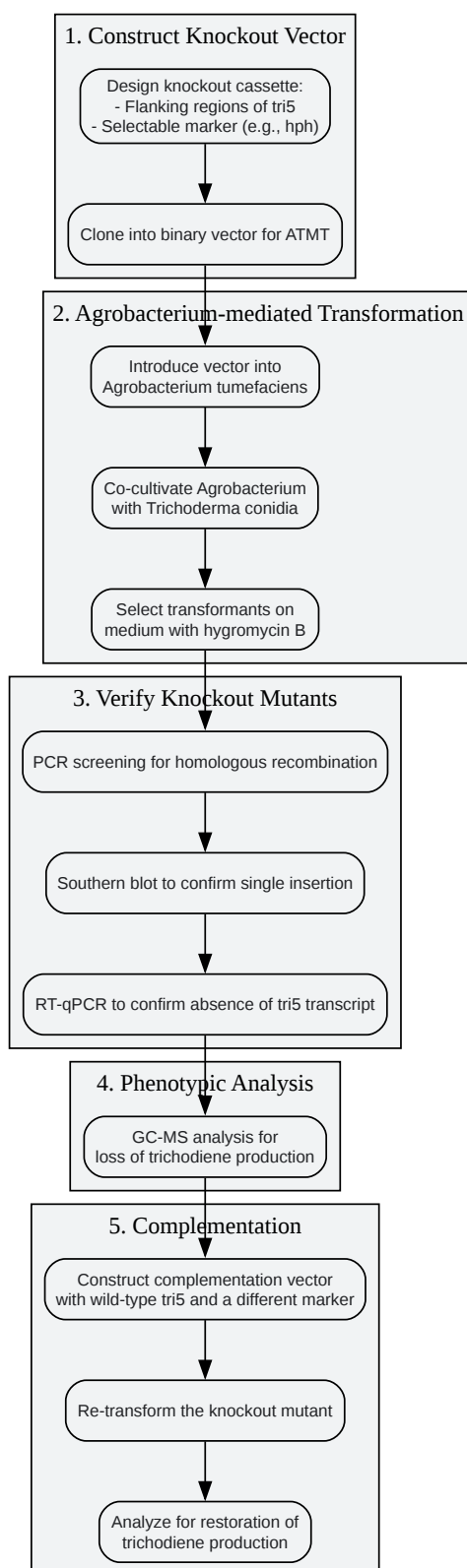
Transcriptional regulation of the *tri5* gene in *Fusarium graminearum*.

Gene Disruption and Complementation in Trichoderma

To definitively determine the function of a gene, gene knockout and complementation experiments are the gold standard. In *Trichoderma*, *Agrobacterium tumefaciens*-mediated transformation (ATMT) is an efficient method for gene disruption.[\[3\]](#)[\[19\]](#)[\[33\]](#)

Experimental Workflow: *tri5* Knockout and Complementation

The following DOT script outlines the workflow for creating a *tri5* knockout mutant in *Trichoderma* and then complementing it.



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Workflow for *tri5* gene knockout and complementation in *Trichoderma*.

Experimental Protocol: Agrobacterium-mediated Transformation of Trichoderma

This protocol is adapted for the gene disruption in Trichoderma using ATMT.[\[3\]](#)[\[19\]](#)[\[33\]](#)[\[39\]](#)

1. Vector Construction for Gene Knockout:

- Amplify ~1 kb fragments of the 5' and 3' flanking regions of the tri5 gene from Trichoderma genomic DNA.
- Clone these flanking regions on either side of a selectable marker cassette (e.g., the hygromycin B phosphotransferase gene, hph, under the control of a suitable promoter) in a binary vector compatible with Agrobacterium.

2. Transformation of Agrobacterium:

- Introduce the binary vector into a suitable A. tumefaciens strain (e.g., AGL-1) by electroporation or heat shock.
- Select for transformed Agrobacterium on LB medium containing appropriate antibiotics.

3. Co-cultivation:

- Grow the transformed A. tumefaciens in induction medium containing acetosyringone to induce the vir genes.
- Mix the induced Agrobacterium culture with a suspension of Trichoderma conidia.
- Spread the mixture onto a cellophane membrane placed on an induction medium plate and co-cultivate for 2-3 days.

4. Selection of Trichoderma Transformants:

- Transfer the cellophane membrane to a plate of selective medium (e.g., PDA) containing hygromycin B and an antibiotic to kill the Agrobacterium (e.g., cefotaxime).
- Incubate until hygromycin-resistant Trichoderma colonies appear.
- Subculture the resistant colonies to obtain pure cultures.

5. Verification of Gene Disruption:

- Extract genomic DNA from the putative knockout mutants.
- Perform PCR with primers flanking the tri5 locus and internal to the hph gene to confirm homologous recombination.

- For a more rigorous confirmation, perform Southern blot analysis to verify a single insertion event at the target locus.
- Use RT-qPCR to confirm the absence of the tri5 transcript in the knockout mutants.

Conclusion and Future Perspectives

The evolutionary history of **trichodiene** synthase genes is a compelling narrative of molecular innovation in fungi, shaped by an ancient horizontal gene transfer event and subsequent diversification. The distinct genomic organization of the tri cluster in different fungal lineages highlights the dynamic nature of secondary metabolite gene clusters. The intricate regulatory networks that control tri5 expression offer potential targets for strategies to mitigate mycotoxin contamination in agriculture.

The experimental protocols and data presented in this guide provide a framework for researchers to further explore the evolution and function of this important enzyme family. Future research directions could include:

- Expanding the Phylogenetic Scope: Including a wider range of fungal and bacterial genomes in phylogenetic analyses will help to pinpoint the prokaryotic donor of the tri5 gene with greater precision.
- Biochemical Characterization of Diverse TDTs: The functional characterization of more members of the TDT family will reveal the full extent of their catalytic diversity and evolutionary potential.[\[6\]](#)[\[7\]](#)
- Elucidating Regulatory Mechanisms in Other Fungi: While the regulation of tri5 is relatively well-studied in *Fusarium*, the regulatory networks in other trichothecene-producing genera like *Trichoderma* remain largely unknown.
- Protein Engineering: The structural and mechanistic understanding of **trichodiene** synthase can be leveraged for protein engineering efforts to create novel terpene cyclases with altered product specificities, opening up avenues for the production of new bioactive compounds.[\[4\]](#)

By integrating phylogenetic, genomic, and functional approaches, the scientific community will continue to unravel the fascinating evolutionary story of **trichodiene** synthase and its role in shaping the chemical ecology of fungi.

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